4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a quinoline core, a piperidine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the benzamide group. Common synthetic methods include:
Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.
Amidation: Formation of the benzamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide derivatives: These compounds share structural similarities and have been studied for their cytotoxic effects against cancer cells.
1,4-Disubstituted piperidines: These compounds have shown high selectivity for resistant Plasmodium falciparum.
Uniqueness
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide is unique due to its specific combination of a quinoline core, piperidine ring, and benzamide moiety. This structural arrangement imparts distinct pharmacological properties that differentiate it from other similar compounds.
Properties
CAS No. |
1226918-01-9 |
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Molecular Formula |
C29H26ClN3O2 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
4-[1-(6-chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C29H26ClN3O2/c1-18-26(27(21-5-3-2-4-6-21)24-17-23(30)11-12-25(24)32-18)29(35)33-15-13-20(14-16-33)19-7-9-22(10-8-19)28(31)34/h2-12,17,20H,13-16H2,1H3,(H2,31,34) |
InChI Key |
OUGBUCGHKZCPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)N4CCC(CC4)C5=CC=C(C=C5)C(=O)N |
Origin of Product |
United States |
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